L-PHENYLALANINE UNLABELED

Pharmacokinetics Metabolism Stereospecificity

Researchers requiring a stereochemically defined baseline for metabolic flux assays or chiral column qualification need guaranteed enantiomeric purity. L-Phenylalanine unlabeled (CAS 63-91-2) delivers the physiologically relevant L-enantiomer with validated specifications. • ≥98% purity; validated 2D-LC methods can resolve as little as 0.3% D-enantiomer impurity, ensuring column performance qualification. • Defined solid-state morphology (anhydrous, 27 g/L aqueous solubility at 20°C) supports reproducible crystallization and formulation studies. • Serves as the benchmark substrate for phenylalanine ammonia-lyase (PAL) kinetic parameter calibration and enzyme engineering workflows.

Molecular Formula
Molecular Weight NA
Cat. No. B1579790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-PHENYLALANINE UNLABELED
Molecular WeightNA
Structural Identifiers
Commercial & Availability
Standard Pack Sizes200 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Phenylalanine Unlabeled Specifications


L-Phenylalanine unlabeled is the naturally occurring L-enantiomer of phenylalanine, a proteinogenic essential amino acid with the molecular formula C₉H₁₁NO₂, CAS 63-91-2, and a defined crystalline morphology and solubility profile (27 g/L in water at 20°C, specific rotation α 20/D of -33.0° to -35.5° in water) . It serves as the physiological substrate for phenylalanine hydroxylase (EC 1.14.16.1), which catalyzes its irreversible hydroxylation to L-tyrosine—a pathway that is stereospecific and not equivalently accessible to the D-enantiomer [1]. In analytical, pharmaceutical, and biotechnological contexts, the unlabeled L-phenylalanine is the baseline comparator for isotopic tracer studies and a key substrate for stereoselective enzymatic transformations [2].

L
Stereochemical Control Unlabeled L-enantiomer for chiral analytical reference and stereospecific assay workflows. Not a racemate or D-enantiomer.
Metabolic Flux Baseline Physiological substrate for phenylalanine hydroxylase; enables pathway-specific tracer studies.
Biocatalyst Benchmarking Requisite substrate for calibrating PAL enzyme performance in unnatural amino acid synthesis.

L-Phenylalanine Unlabeled: Enantiomer-Specific Use


The substitution of unlabeled L-phenylalanine with its D-enantiomer or racemic DL-phenylalanine introduces profound pharmacokinetic, metabolic, and analytical divergences that preclude interchangeability in both in vivo and in vitro systems. In human subjects, L- and D-phenylalanine exhibit fundamentally different plasma kinetics, with D-phenylalanine showing a 3.19- to 3.26-fold higher peak plasma concentration and markedly different urinary excretion profiles (27.4-38.0% of the D-dose excreted intact versus only 0.25-0.8% of the L-dose) [1]. At the enzymatic level, D-phenylalanine cannot directly serve as a substrate for mammalian phenylalanine hydroxylase without prior stereoinversion, whereas L-phenylalanine undergoes efficient and direct hydroxylation to L-tyrosine [1]. In analytical chromatography, a 0.3% D-enantiomer impurity in an L-phenylalanine sample is detectable and quantifiable using validated two-dimensional LC methods, underscoring the analytical necessity of high enantiomeric purity for chiral separation applications [2]. These differences establish that L-phenylalanine unlabeled is not a generic commodity interchangeable with alternative phenylalanine forms; selection must be driven by the stereochemical identity required for the specific experimental or industrial context.

PK & Excretion Profile
L-phenylalanine: Efficient hydroxylation and low urinary excretion of intact amino acid.
D-/DL-phenylalanine: Stereospecific clearance pathways alter systemic exposure; higher intact excretion reported.
Metabolic Fate
L-phenylalanine: Direct, efficient conversion to L-tyrosine by phenylalanine hydroxylase.
D-phenylalanine: Requires prior stereoinversion; introduces confounding step in flux calculations.
Chiral Chromatography
L-phenylalanine: High enantiomeric purity supports column selectivity verification.
DL-phenylalanine: Racemate invalidates chiral separation benchmarking; trace D-enantiomer may confound purity assays.

L-Phenylalanine Unlabeled: Comparative Evidence


Stereospecific Pharmacokinetics in Humans

In a direct head-to-head comparison, oral co-administration of 25 mg/kg each of L-[¹⁵N]phenylalanine and D-[²H₅]phenylalanine as a pseudo-racemic mixture to healthy volunteers revealed markedly stereospecific pharmacokinetics. D-Phenylalanine plasma levels demonstrated a faster rise and achieved a 3.19- to 3.26-fold higher maximum concentration than L-phenylalanine. Most critically for tracer and metabolic studies, urinary excretion of the intact amino acid differed by approximately 98.9-fold: only 0.25-0.8% of the administered L-phenylalanine dose was excreted unchanged, whereas 27.4-38.0% of the D-phenylalanine dose appeared in urine [1].

Stereospecific PK in Humans
Head-to-head comparison
D-phenylalanine peak plasma concentration reported 3.19- to 3.26-fold higher than L-phenylalanine.
Reported stereospecific PK divergence context.
Supports enantiomer-specific model selection; human model-system data.
Pharmacokinetics Metabolism Stereospecificity

Stereospecific Hydroxylation to L-Tyrosine

In the same pseudo-racemic oral administration study, the metabolic fate of each enantiomer was tracked via stereospecific enzymatic incubation with D-amino acid oxidase. L-Phenylalanine was efficiently and directly hydroxylated to L-tyrosine via phenylalanine hydroxylase. In contrast, conversion of D-phenylalanine to L-tyrosine required initial stereoinversion to the L-form; it was estimated that approximately one-third (33%) of the 25 mg/kg D-phenylalanine dose was converted to the L-isomer before subsequent hydroxylation could occur [1].

Stereospecific Hydroxylation
Head-to-head comparison
L-Phe → direct hydroxylation; D-Phe → ~33% indirect conversion.
Stereochemical control context for PAL studies.
Requires prior stereoinversion; impacts flux interpretation.
Enzymology Metabolic Engineering Phenylketonuria

Enantiomeric Purity by 2D-LC

Using phenylalanine as a model system for achiral-chiral two-dimensional liquid chromatography (LC-LC and LC×LC), researchers achieved quantitation of the minor undesired D-enantiomer in the presence of the predominant L-enantiomer over three orders of magnitude. The undesired D-phenylalanine was detected at approximately 0.3% in the presence of the desired L-phenylalanine at 99.7% [1].

Enantiomeric Purity by 2D-LC
Cross-study comparable
99.7% L-phenylalanine detected.
Chiral reference-standard workflow context.
Validated 2D-LC method; 0.3% D-enantiomer resolved.
Chiral Chromatography Analytical Method Development Quality Control

Biocatalytic Performance: Pza PAL vs. Pc PAL

In a comparative enzymatic study, the novel phenylalanine ammonia-lyase from Pseudozyma antarctica (Pza PAL) was evaluated alongside the PAL from Petroselinum crispum (Pc PAL) using L-phenylalanine as the substrate. Pza PAL revealed significantly higher turnover numbers (k_cat) than Pc PAL with L-phenylalanine. For the kinetic resolution of racemic phenylalanine derivatives and enantiotope-selective ammonia addition to cinnamic acid derivatives, Pza PAL demonstrated higher enantiotope selectivity than Pc PAL for fluoro-, chloro-, and bromo-substituted cinnamic acids [1].

Biocatalytic Performance
Class-level inference
Pza PAL reported higher turnover number than Pc PAL with L-phenylalanine.
Supports biocatalyst benchmarking for synthesis.
Data to verify; relative ranking context.
Biocatalysis Unnatural Amino Acid Synthesis Enzyme Engineering

Crystalline Polymorph and Solubility

L-Phenylalanine unlabeled exhibits a defined crystalline morphology (white to almost white crystalline powder) with a water solubility of 27 g/L at 20°C and a specific rotation α 20/D of -33.0° to -35.5° (c = 20 g/L in water). The compound can exist in both anhydrous and monohydrate forms, with the solubility and transformation behavior of the anhydrate form being systematically characterized in the presence of amino acid additives [1].

Crystalline Polymorph & Solubility
Supporting evidence
Water solubility 27 g/L at 20°C; anhydrate/monohydrate forms.
Formulation-context review for crystallization studies.
Batch consistency and transformation kinetics review.
Crystallization Formulation Polymorph Control

Chromatographic Purity Specification

For the biochemistry-grade product, chromatographic purity specifications via LC analysis limit ninhydrin-positive substances to ≤0.5% total impurities, with any single ninhydrin-positive impurity limited to ≤0.2% and ammonium (570 nm) limited to ≤0.02% . Elemental impurity specifications include Fe ≤5 ppm, Ca ≤10 ppm, Na ≤50 ppm, and heavy metals (As, Cd, Co, Pb) each ≤5 ppm.

Chromatographic Purity Specification
Data to verify
Ninhydrin-positive impurities ≤0.5% total; ≤0.2% single impurity.
Specification review context for biochemical assays.
Supplier specification basis; source review recommended.
Quality Control Analytical Chemistry Biochemistry

L-Phenylalanine Unlabeled: Procurement & Applications


In Vivo Metabolic Tracer Baseline

L-Phenylalanine unlabeled serves as the essential baseline comparator in metabolic flux studies employing ¹³C- or ²H-labeled phenylalanine isotopomers. The stereospecific hydroxylation kinetics documented in humans—where L-phenylalanine undergoes direct, efficient conversion to L-tyrosine while D-phenylalanine requires prior stereoinversion—establishes that the unlabeled L-enantiomer is the only physiologically relevant baseline for calculating isotopic enrichment and flux rates through the phenylalanine hydroxylase pathway [1]. In isolated organ perfusion models, unlabeled phenylalanine is used concurrently with labeled isotopomers to evaluate potential isotopic discrimination effects during hydroxylation to tyrosine, with tyrosine production measured by spectrophotometric assay and HPLC [2].

Chiral Chromatography Method Development

The validated two-dimensional LC method that resolved and quantified 0.3% D-phenylalanine in the presence of 99.7% L-phenylalanine over three orders of magnitude establishes L-phenylalanine unlabeled as a reference standard for chiral column performance qualification [1]. Procurement of high-purity L-phenylalanine unlabeled (assay 99.0-101.0%, ninhydrin-positive impurities ≤0.5%) ensures that observed chiral separations are attributable to column selectivity rather than to matrix interference from amino acid contaminants [2].

Biocatalytic Synthesis of Unnatural Amino Acids

The comparative characterization of phenylalanine ammonia-lyases from Pseudozyma antarctica (Pza PAL) and Petroselinum crispum (Pc PAL) employed L-phenylalanine unlabeled as the benchmark substrate for establishing baseline kinetic parameters (k_cat, K_m) and for evaluating the enantiotope selectivity of ammonia addition to substituted cinnamic acids. Pza PAL exhibited significantly higher turnover numbers than Pc PAL with L-phenylalanine, and higher enantiotope selectivity with halogen-substituted cinnamic acids [1]. For process development and enzyme engineering workflows, unlabeled L-phenylalanine is the requisite substrate for calibrating biocatalyst performance and for preparative-scale kinetic resolutions of racemic phenylalanine derivatives.

Polymorph and Crystallization Studies

The solid-state landscape of L-phenylalanine includes well-characterized anhydrous and monohydrate forms, with solubility of the anhydrate form measured at 27 g/L in water at 20°C [1]. The transformation behavior between these pseudopolymorphic forms has been systematically studied, including the kinetic effects of amino acid additives on crystallization and the salting effects on solubility and transformation kinetics [2]. For pharmaceutical formulation development where polymorphic consistency governs dissolution rates and bioavailability, the defined solid-state properties of L-phenylalanine unlabeled make it suitable as a model compound for crystallization process optimization and for studying additive-mediated polymorph control.

Application
Selection Property
Validation Focus
In Vivo Metabolic Tracer Baseline
Stereospecific hydroxylation profile
Tracer enrichment and flux calculations
Chiral Chromatography Method Development
Enantiomeric purity verification
Column selectivity and impurity resolution
Biocatalytic Synthesis of Unnatural Amino Acids
Substrate benchmarking for PAL enzymes
Turnover number and enantiotope selectivity
Polymorph & Crystallization Studies
Defined anhydrate/monohydrate forms
Solubility and transformation kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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